![molecular formula C32H47NO5S B12033266 5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid](/img/structure/B12033266.png)
5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-[(hexadecylamino)carbonyl]-4-hydroxy-1-naphthyl}oxy)-3-thioxopentanoic acid is a complex organic compound with the molecular formula C32H47NO5S and a molecular weight of 557.799 g/mol . This compound is notable for its unique structure, which includes a naphthalene ring, a hexadecylamino group, and a thioxopentanoic acid moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-({3-[(hexadecylamino)carbonyl]-4-hydroxy-1-naphthyl}oxy)-3-thioxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hexadecylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
5-({3-[(hexadecylamino)carbonyl]-4-hydroxy-1-naphthyl}oxy)-3-thioxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({3-[(hexadecylamino)carbonyl]-4-hydroxy-1-naphthyl}oxy)-3-thioxopentanoic acid is not well-understood. it is believed to interact with various molecular targets and pathways, potentially involving the naphthalene ring and the hexadecylamino group .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene ring structures.
Hexadecylamino compounds: Molecules containing the hexadecylamino group.
Thioxopentanoic acids: Compounds with the thioxopentanoic acid moiety.
Uniqueness
5-({3-[(hexadecylamino)carbonyl]-4-hydroxy-1-naphthyl}oxy)-3-thioxopentanoic acid is unique due to its combination of functional groups and its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C32H47NO5S |
|---|---|
Molecular Weight |
557.8 g/mol |
IUPAC Name |
5-[3-(hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy-3-sulfanylidenepentanoic acid |
InChI |
InChI=1S/C32H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21-33-32(37)28-24-29(38-22-20-25(39)23-30(34)35)26-18-15-16-19-27(26)31(28)36/h15-16,18-19,24,36H,2-14,17,20-23H2,1H3,(H,33,37)(H,34,35) |
InChI Key |
DPLSPYKZEVEWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)OCCC(=S)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


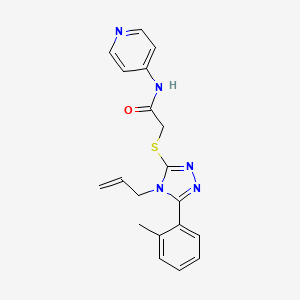
![N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033191.png)
![N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide](/img/structure/B12033198.png)
![ethyl 2-[2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12033200.png)
![2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12033203.png)
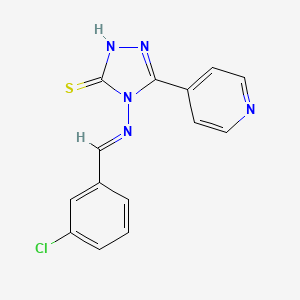
![N-(4-(Benzyloxy)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12033217.png)
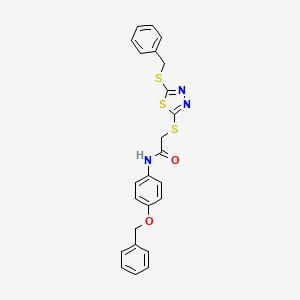
![4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12033221.png)

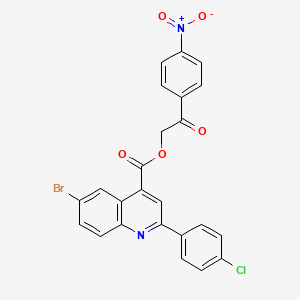
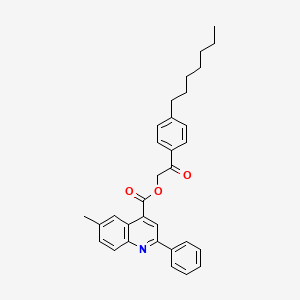
![N-(3,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033251.png)
![8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12033253.png)
